molecular formula C13H12N4O3S2 B2461415 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 955569-03-6

1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2461415
CAS No.: 955569-03-6
M. Wt: 336.38
InChI Key: DTCNGFFEMBBNPF-UHFFFAOYSA-N
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Description

1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. The compound features a unique structure combining a pyrazole ring with a benzo[d]thiazole moiety, which is further modified with a methylsulfonyl group. This combination of functional groups is often explored in medicinal chemistry for its potential therapeutic applications.

Mechanism of Action

Target of Action

The compound “1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide” is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, leading to the death of the bacteria .

Biochemical Pathways

The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway. Arabinogalactan is a crucial component of the mycobacterial cell wall and its disruption leads to the death of the bacteria .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacteria .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, which in turn can impact its efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound and alter its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the methylsulfonyl group: This step involves the sulfonylation of the benzo[d]thiazole core using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a suitable 1,3-dicarbonyl compound.

    Coupling of the pyrazole and benzo[d]thiazole moieties: This step involves the formation of an amide bond between the carboxylic acid group of the pyrazole and the amine group of the benzo[d]thiazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential antibacterial and antifungal activities.

    Medicine: Research has focused on its potential as an anti-inflammatory and analgesic agent.

    Industry: The compound may be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(thiazol-2-yl)benzenesulfonamides: These compounds share the thiazole and sulfonamide moieties and have been studied for their antibacterial activity.

    Benzothiazole derivatives: These compounds have diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S2/c1-17-10(5-6-14-17)12(18)16-13-15-9-4-3-8(22(2,19)20)7-11(9)21-13/h3-7H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCNGFFEMBBNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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